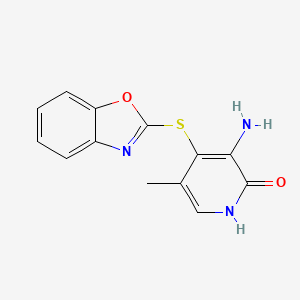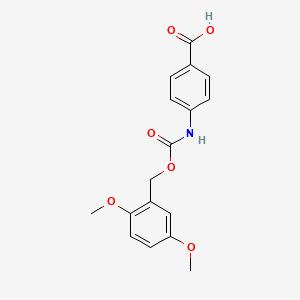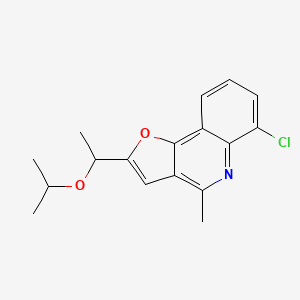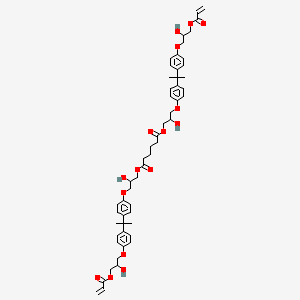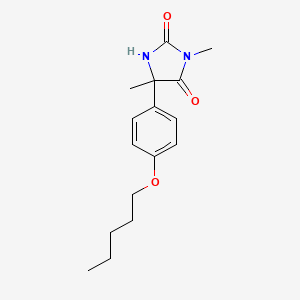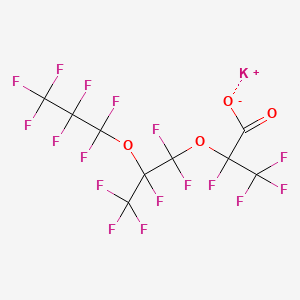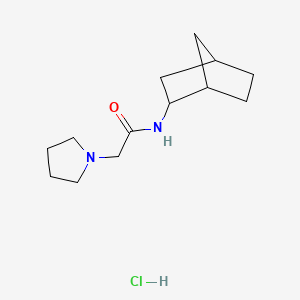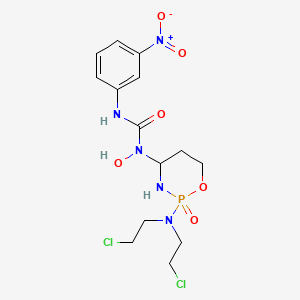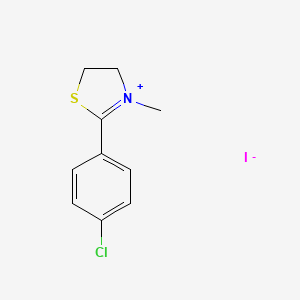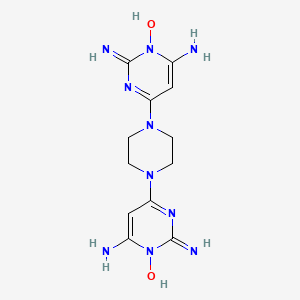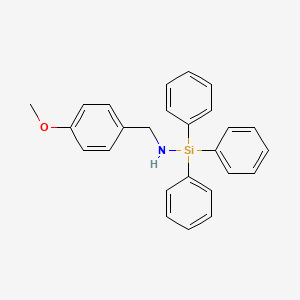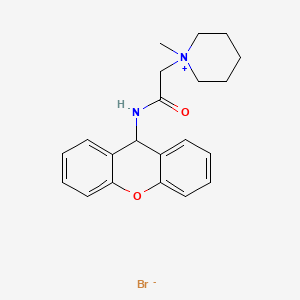
1-Methyl-1-(9-xanthenylcarbamoylmethyl)piperidinium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of compound 53 Q involves several steps, starting with the preparation of the core structure, followed by functionalization to introduce the desired substituents. The synthetic route typically includes:
Formation of the core structure: This involves the use of metal-catalyzed coupling reactions, such as palladium-catalyzed cross-coupling reactions.
Functionalization: Introduction of various functional groups through reactions like halogenation, alkylation, and acylation.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity.
Industrial Production Methods
Industrial production of compound 53 Q follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow chemistry and automated synthesis to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Compound 53 Q undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the compound’s functional groups, potentially affecting its efficacy.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups to the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used under conditions like reflux or room temperature
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds .
Scientific Research Applications
Compound 53 Q has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the STING pathway and its role in immune response.
Biology: Investigated for its effects on cellular signaling and gene expression.
Medicine: Explored as a potential therapeutic agent for cancer and infectious diseases due to its ability to activate the immune system.
Industry: Utilized in the development of new immunotherapeutic drugs and diagnostic tools
Mechanism of Action
Compound 53 Q exerts its effects by activating the STING pathway. The mechanism involves binding to the STING protein, leading to the activation of downstream signaling pathways that result in the production of type I interferons and other cytokines. This activation enhances the immune response against tumors and infections .
Comparison with Similar Compounds
Similar Compounds
Compound 53: Another STING agonist with similar properties but different molecular structure.
Quercetin: A flavonoid with antioxidant properties, used in traditional medicine and studied for its potential health benefits
Uniqueness
Compound 53 Q is unique due to its high potency and specificity for the human STING protein, making it a valuable tool for research and potential therapeutic applications. Its ability to activate the STING pathway selectively in human cells sets it apart from other similar compounds .
Properties
CAS No. |
102207-39-6 |
|---|---|
Molecular Formula |
C21H25BrN2O2 |
Molecular Weight |
417.3 g/mol |
IUPAC Name |
2-(1-methylpiperidin-1-ium-1-yl)-N-(9H-xanthen-9-yl)acetamide;bromide |
InChI |
InChI=1S/C21H24N2O2.BrH/c1-23(13-7-2-8-14-23)15-20(24)22-21-16-9-3-5-11-18(16)25-19-12-6-4-10-17(19)21;/h3-6,9-12,21H,2,7-8,13-15H2,1H3;1H |
InChI Key |
CEICGXCDNZCAGR-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCCCC1)CC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1,2-Dihydro-6-hydroxy-4-methyl-5-[[2-[(nonyloxy)carbonyl]phenyl]azo]-2-oxo-3-pyridyl]pyridinium chloride](/img/structure/B12718185.png)

